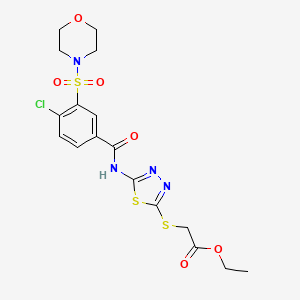

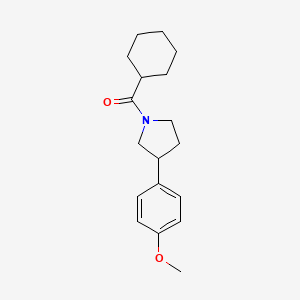

![molecular formula C15H18ClNO3 B2779533 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide CAS No. 899958-51-1](/img/structure/B2779533.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 1,4-dioxaspiro[4.4]nonane . These types of compounds are known for their unique structure and properties, enabling applications in drug development, polymer synthesis, and organic chemistry research.

Synthesis Analysis

While specific synthesis methods for “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide” were not found, similar compounds have been synthesized from aliphatic y,y’-dihydroxy ketones .Molecular Structure Analysis

The molecular structure of similar compounds, such as (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, has been analyzed . The empirical formula is C8H14O3 and the molecular weight is 158.19 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol, have been analyzed . It has a molecular weight of 158.2, and it’s a liquid at room temperature .Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

The spiroketal structure of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide suggests potential antimicrobial properties. Researchers have explored its effectiveness against bacteria and fungi. Studies have demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Further investigations into its mechanism of action and potential clinical applications are warranted .

Immunomodulatory Properties

The compound’s unique spiroketal motif may influence immune responses. Researchers have investigated its impact on immune cells, cytokine production, and inflammation. Preliminary findings suggest that it could modulate immune pathways, making it a candidate for immunosuppressive therapies or autoimmune disease management .

Anticancer Potential

Although limited, some studies have explored the antiproliferative effects of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide in cancer cell lines. Its ability to interfere with cell cycle progression and induce apoptosis warrants further investigation. Researchers are keen to explore its potential as an adjunct to existing cancer treatments .

Spiroketal-Based Drug Delivery Systems

The spiroketal scaffold offers opportunities for drug delivery. Researchers have functionalized N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide with targeting ligands or encapsulated it within nanoparticles. These systems enhance drug stability, improve bioavailability, and allow targeted delivery to specific tissues or cells .

Materials Science and Polymer Chemistry

Spiroketal compounds find applications beyond biology. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide can serve as a catalyst in polymerization reactions. Its spiroketal functionality influences polymer properties, such as molecular weight and branching. Researchers explore its role in designing novel materials .

Natural Product Synthesis

The compound’s spiroketal core resembles structures found in natural products. Organic chemists have utilized it as a building block for synthesizing complex molecules. Its stereochemistry and reactivity make it valuable in total synthesis efforts .

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c16-12-5-3-11(4-6-12)14(18)17-9-13-10-19-15(20-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCJBJVYHVEZIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

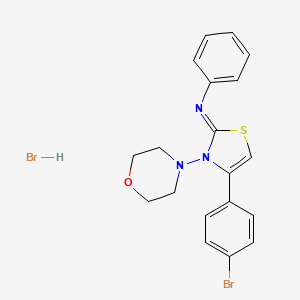

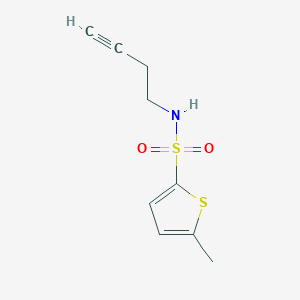

![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)

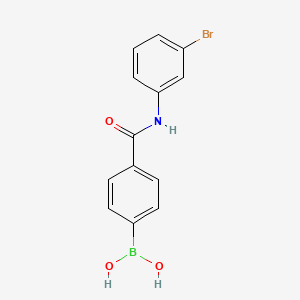

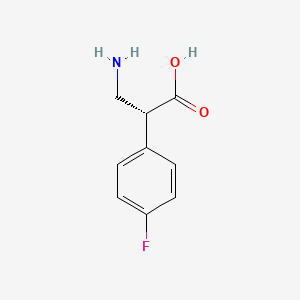

![(E)-2-cyano-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2779464.png)

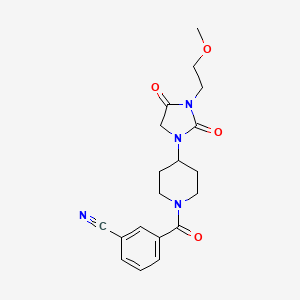

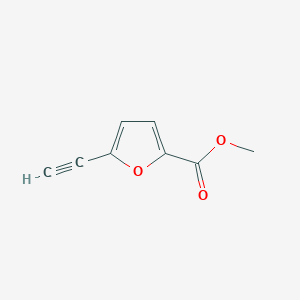

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)

![3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2779468.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2779469.png)

![1H-Isoindole-4-carboxylic acid, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-3-oxo-](/img/structure/B2779470.png)